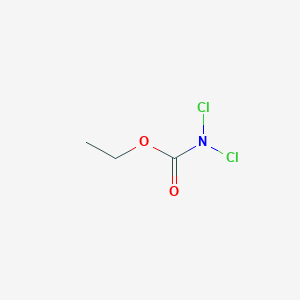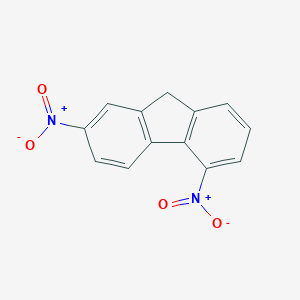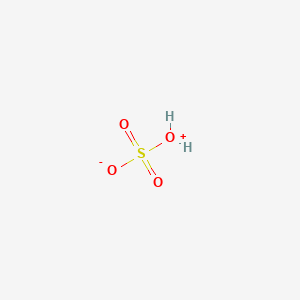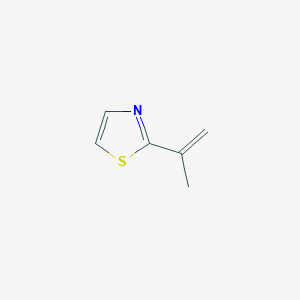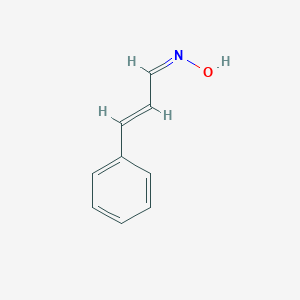
Cinnamaldéhyde oxime
Vue d'ensemble
Description
Cinnamaldoxime is an organic compound with the molecular formula C₉H₉NO. It is derived from cinnamaldehyde, a major component of cinnamon oil. Cinnamaldoxime is known for its applications in organic synthesis and its potential use in various industrial processes.
Applications De Recherche Scientifique
Cinnamaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Cinnamaldoxime derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like cancer.
Industry: It is used in the fragrance industry for the synthesis of aroma compounds like cinnamonitrile.
Mécanisme D'action
Target of Action
Cinnamaldehyde oxime, also known as Cinnamaldoxime, is a derivative of cinnamaldehyde, a compound found in the bark of cinnamon trees . It has been reported to exhibit a broad range of biological activities, including antibiofilm and anthelmintic activities . The primary targets of cinnamaldehyde oxime are believed to be bacterial cells and nematodes, such as Candida albicans and Caenorhabditis elegans . It also targets key proteins involved in the NF-κB pathway .
Mode of Action
Cinnamaldehyde oxime interacts with its targets by inhibiting their growth and reproduction . It damages bacterial cell membranes, inhibits ATPase activity, disrupts energy metabolism, and prevents biofilm formation . In nematodes, it exhibits anthelmintic properties . It also inhibits the NF-κB pathway, which plays a crucial role in inflammation and immunity .
Biochemical Pathways
Cinnamaldehyde oxime affects multiple signaling pathways. It operates primarily by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also impacts the peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK), PI3K/insulin receptor substrate 1 (PI3K/IRS1), and retinol-binding protein 4/glucose transporters type 4 (RBP4/GLUT4) pathways . These pathways are involved in inflammation, energy metabolism, and glucose uptake .
Pharmacokinetics
It is known that the compound’s bioavailability and efficacy can be influenced by its chemical structure and the presence of other compounds
Result of Action
The action of cinnamaldehyde oxime results in the inhibition of bacterial growth and reproduction, prevention of biofilm formation, and disruption of energy metabolism . It also exhibits anthelmintic properties, effectively inhibiting the growth of nematodes . At the molecular level, it inhibits key proteins involved in the NF-κB pathway .
Action Environment
The action, efficacy, and stability of cinnamaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction between cinnamaldehyde oxime and its targets . Additionally, the presence of other compounds can influence its bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
Cinnamaldehyde Oxime interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit antibiofilm and anthelmintic activities
Cellular Effects
Cinnamaldehyde Oxime has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the formation of biofilms in Candida albicans, a common fungal pathogen . This suggests that Cinnamaldehyde Oxime may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the formation of oximes involves a reaction with a carbonyl compound, which is an essentially irreversible process as the adduct dehydrates
Temporal Effects in Laboratory Settings
It is known that the compound can significantly inhibit cell proliferation and change cell morphology
Dosage Effects in Animal Models
The effects of Cinnamaldehyde Oxime at different dosages in animal models have not been extensively studied. It has been found to have anxiolytic effects in animal models when inhaled as part of cinnamon essential oil
Metabolic Pathways
It is known that the compound can be synthesized from intracellular L-phenylalanine, which requires the activities of three enzymes: phenylalanine-ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR) .
Subcellular Localization
It is known that the compound can significantly inhibit cell proliferation and change cell morphology , suggesting that it may have effects on its activity or function in specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnamaldoxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, cinnamaldoxime can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Dehydration: Cinnamaldoxime undergoes dehydration to form cinnamonitrile.
Reduction: Cinnamaldoxime can be reduced to cinnamylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Dehydration: Phosphoric acid, H₃PO₄/Al-MCM-41 catalyst, temperatures around 100-150°C.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Various nucleophiles, solvents like ethanol or methanol, room temperature to reflux conditions.
Major Products:
Dehydration: Cinnamonitrile.
Reduction: Cinnamylamine.
Substitution: Depending on the nucleophile, various substituted cinnamyl derivatives.
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: The parent compound from which cinnamaldoxime is derived. It has similar applications in the fragrance industry and exhibits antimicrobial properties.
Cinnamonitrile: The dehydration product of cinnamaldoxime, used in the fragrance industry.
Cinnamylamine: The reduction product of cinnamaldoxime, used in organic synthesis.
Uniqueness: Cinnamaldoxime is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form different derivatives with potential biological activities further enhances its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
13372-81-1 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(NZ)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8- |
Clé InChI |
RUQDOYIAKHIMAN-DODKFZKMSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NO |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N\O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NO |
Key on ui other cas no. |
13372-81-1 59336-59-3 20707-70-4 |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




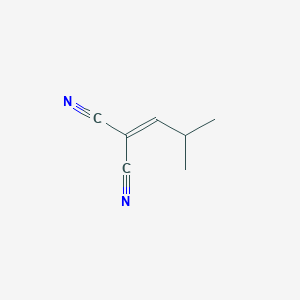

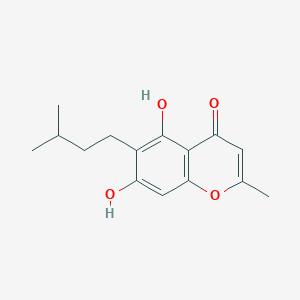

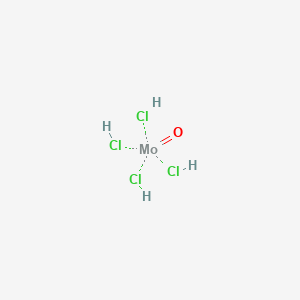
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

